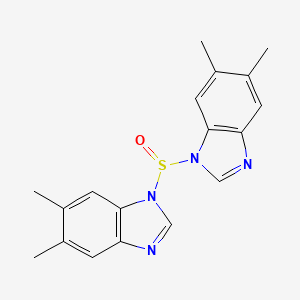![molecular formula C12H16N2O3S B4685459 N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685459.png)
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been the subject of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases and transplant rejection.
Mécanisme D'action
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of JAK3, a protein kinase that plays a key role in the development and function of immune cells. By blocking JAK3, this compound can prevent the activation of T cells and the production of cytokines that contribute to inflammation and tissue damage.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It can reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and can also reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to improve clinical symptoms in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has several advantages as a tool for studying immune function and inflammation in the laboratory. It is a highly specific inhibitor of JAK3, which means that its effects can be attributed specifically to the inhibition of this enzyme. In addition, it has been extensively studied in preclinical and clinical settings, which means that there is a large body of literature on its effects and mechanisms of action.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a small molecule inhibitor, which means that it may not be suitable for studying the effects of JAK3 in the context of larger protein complexes. In addition, its effects may be influenced by other factors such as the concentration of other cytokines and growth factors in the experimental system.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide and related compounds. One area of interest is the development of more selective inhibitors of JAK3 that could have fewer off-target effects. Another area of interest is the investigation of the effects of JAK3 inhibition on other cell types and signaling pathways, such as those involved in cancer and neuroinflammation. Finally, there is also interest in the development of novel drug delivery systems for this compound and related compounds that could improve their efficacy and reduce their side effects.
Applications De Recherche Scientifique
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8-7-9(12(15)13-10-4-5-10)3-6-11(8)14-18(2,16)17/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUPGKTWGWLZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4685382.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4685395.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4685408.png)
![dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate](/img/structure/B4685417.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4685421.png)
![methyl 3-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4685426.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4685435.png)

![1-(4-isopropylphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4685447.png)
![2'-(5-bromo-2-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4685450.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea](/img/structure/B4685460.png)
![5-{5-chloro-2-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685465.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4685479.png)
